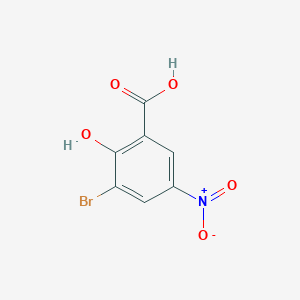

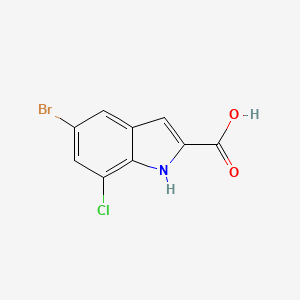

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid (3-BHNBA) is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. 3-BHNBA is a brominated hydroxy nitrobenzene carboxylic acid and is an important building block for a variety of synthetic organic molecules. It is also a key intermediate in many organic synthesis processes. 3-BHNBA has been used in a wide range of applications, including drug development, analytical chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

The compound 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid is involved in the preparation and synthesis of various chemical derivatives. For instance, derivatives of 4-hydroxybenzoic acid containing substituents like 3-bromo-5-nitro- have been synthesized, indicating the role of similar compounds in chemical synthesis (Cavill, 1945). Additionally, the synthesis of novel compounds like 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides demonstrates the utility of bromo-nitro compounds in creating new chemical entities with potential biological activities (Zhu et al., 2014).

Photoreactive and Catalytic Properties

Studies on the photoreaction of nitrobenzenes, including derivatives similar to this compound, have been conducted to understand their reactivity under light irradiation. This research provides insights into the photoreactive properties of such compounds (McIntyre et al., 2004). Moreover, the use of bromo and nitro-substituted compounds as catalysts in halogenation reactions of other organic compounds further illustrates their application in synthetic chemistry (Bovonsombat & Mcnelis, 1993).

Biological and Environmental Impact

The metabolism of halogenonitrobenzenes in rabbits, including compounds structurally related to this compound, has been studied to understand their biotransformation and environmental impact. This research is critical for assessing the ecological and health effects of such compounds (Bray et al., 1958).

Analytical and Material Science Applications

Compounds similar to this compound have been used in the determination of elements like thorium and zirconium, indicating their potential in analytical chemistry (Datta, 1957). Moreover, the formation of charge transfer complexes with such compounds significantly improves the electron transfer process in applications like polymer solar cells, showcasing their utility in material science (Fu et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-2-hydroxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJLCCLHTCSRCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391979 |

Source

|

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57688-24-1 |

Source

|

| Record name | 3-bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)

![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)